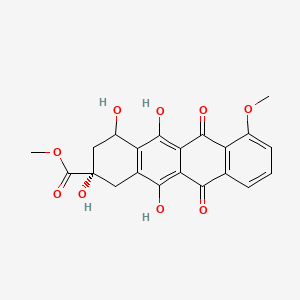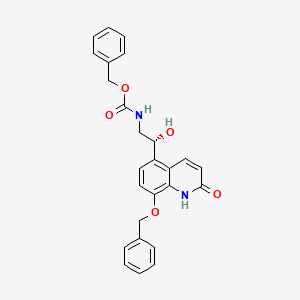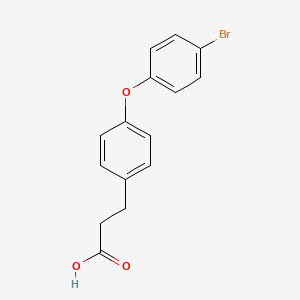
Tert-butyl 2-(5-(cyclopropylcarbamoyl)-2-methylphenyl)hydrazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-(5-(cyclopropylcarbamoyl)-2-methylphenyl)hydrazine-1-carboxylate is a complex organic compound that features a tert-butyl group, a cyclopropylcarbamoyl moiety, and a hydrazine carboxylate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(5-(cyclopropylcarbamoyl)-2-methylphenyl)hydrazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyclopropylcarbamoyl moiety: This can be achieved through the reaction of cyclopropylamine with a suitable acylating agent.
Introduction of the tert-butyl group: This is often done using tert-butyl chloroformate in the presence of a base.
Coupling with the hydrazine derivative: The final step involves coupling the intermediate with a hydrazine derivative under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Tert-butyl 2-(5-(cyclopropylcarbamoyl)-2-methylphenyl)hydrazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with increased oxygen content.
Reduction: Reduced derivatives with decreased oxygen content.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
Tert-butyl 2-(5-(cyclopropylcarbamoyl)-2-methylphenyl)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl 2-(5-(cyclopropylcarbamoyl)-2-methylphenyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 2-(5-(cyclopropylcarbamoyl)-2-methylphenyl)hydrazine-1-carboxylate is unique due to its combination of a cyclopropylcarbamoyl moiety and a hydrazine carboxylate group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C16H23N3O3 |
|---|---|
分子量 |
305.37 g/mol |
IUPAC名 |
tert-butyl N-[5-(cyclopropylcarbamoyl)-2-methylanilino]carbamate |
InChI |
InChI=1S/C16H23N3O3/c1-10-5-6-11(14(20)17-12-7-8-12)9-13(10)18-19-15(21)22-16(2,3)4/h5-6,9,12,18H,7-8H2,1-4H3,(H,17,20)(H,19,21) |
InChIキー |
QQAKRYUDRRNGTR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)NNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827405.png)
![7-(tert-Butyl)-4-chloro-5-iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11827406.png)

![1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one](/img/structure/B11827412.png)
![4-[1-Chloro-2-(methylamino)ethyl]-1,2-benzenediol Hydrochloride](/img/structure/B11827419.png)



![Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate](/img/structure/B11827434.png)



